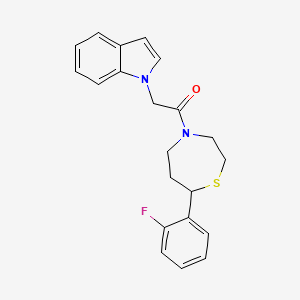

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-indol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2OS/c22-18-7-3-2-6-17(18)20-10-12-23(13-14-26-20)21(25)15-24-11-9-16-5-1-4-8-19(16)24/h1-9,11,20H,10,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBUHMHBKWJRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone generally involves multiple steps, starting from commercially available precursors. The key steps typically include:

Formation of the 1,4-thiazepane ring: : This often involves cyclization reactions where the thiazepane moiety is built using sulfur and nitrogen sources under specific conditions.

Attachment of the 2-fluorophenyl group:

Integration of the indole moiety: : This is typically achieved through condensation reactions where the indole group is coupled to the ethanone backbone under acidic or basic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve:

Use of continuous flow reactors to streamline multistep reactions.

Application of green chemistry principles to minimize waste and enhance atom economy.

Optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: : Can be oxidized to form sulfoxides or sulfones.

Reduction: : The compound can be reduced to modify the thiazepane or indole moieties.

Substitution: : Both the fluorophenyl and indole rings can undergo substitution reactions under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: : Such as m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.

Reducing Agents: : Like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) for selective reductions.

Substitution Reactions: : Typically involve halides or other electrophiles under basic or acidic conditions.

Major Products

Sulfoxides and Sulfones: : Formed from oxidation.

Hydrogenated Derivatives: : From reduction processes.

Substituted Derivatives: : Resulting from various substitution reactions.

Scientific Research Applications

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone has a broad range of applications:

Chemistry: : Utilized as a building block for the synthesis of complex molecules.

Biology: : Employed in the study of cellular processes and as a probe in biochemical assays.

Medicine: : Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: : Used in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action for 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone varies based on its application:

Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: : Can modulate signal transduction pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Key Features :

- 2-Fluorophenyl Substituent : The fluorine atom enhances lipophilicity and may influence binding interactions via halogen bonding or steric effects .

- 1H-Indol-1-yl Ethanone: The indole group, a privileged scaffold in drug discovery, is positioned at the 1-yl site, which has been associated with improved hydrogen-bonding interactions in receptor binding (e.g., with proteins like CBP/p300 bromodomains) .

The following table summarizes structural analogs and their key differences:

Key Findings from Structural Comparisons :

Indole vs. Other Heterocycles: The indole-1-yl group in the target compound is critical for hydrogen-bonding interactions, as demonstrated in studies where indole-derived cannabinoids showed higher CB1 receptor affinity compared to pyrrole analogs .

Halogen Effects :

- The 2-fluorophenyl group on the thiazepane ring enhances lipophilicity compared to unsubstituted phenyl analogs. However, substitution with chlorine () may lead to off-target interactions due to increased van der Waals radii and lipophilicity .

Ethanone vs. Methanone Linkers: The ethanone linker in the target compound provides greater spatial separation between the thiazepane and indole groups compared to methanone-linked analogs (), which may optimize binding to deep receptor pockets .

Biological Activity

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is a synthetic compound notable for its unique structural features, including a thiazepane ring and a fluorophenyl group. The compound's potential biological activities are of significant interest in medicinal chemistry, particularly regarding its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 354.4 g/mol. Its structure includes:

- Thiazepane Ring : Contributes to the compound's stability and bioavailability.

- Fluorophenyl Group : Enhances binding affinity to biological targets, potentially increasing metabolic stability.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The fluorophenyl group may play a crucial role in enhancing the compound's binding affinity, while the thiazepane ring contributes to overall stability.

Biological Activities

Research has indicated that derivatives of indole compounds, including those similar to the target compound, exhibit various biological activities:

- Anti-inflammatory Activity : Some indole derivatives have been identified as effective inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, studies have shown that certain indole derivatives can significantly reduce inflammation and pain levels in vivo .

- Antibacterial Activity : Indole derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some compounds has been reported as low as 0.5 μg/mL against resistant strains like MRSA .

- Analgesic Effects : The analgesic properties of certain indole derivatives suggest that they could be developed into non-steroidal anti-inflammatory drugs (NSAIDs), providing relief from pain without the side effects associated with traditional NSAIDs .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| D-7 | Anti-inflammatory | - | |

| Indole Derivative A | Antibacterial (MRSA) | 0.5 | |

| Indole Derivative B | Analgesic | - |

Case Study 1: COX Inhibition

In a study evaluating various indole derivatives as COX inhibitors, it was found that specific modifications to the indole structure enhanced anti-inflammatory activity. The synthesized compounds were tested for their ability to inhibit COX-2, showing promising results in reducing inflammation and pain in animal models .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of indole derivatives against clinical isolates of Staphylococcus aureus and MRSA. The study revealed that certain compounds exhibited significant antibacterial activity with low cytotoxicity towards human cells, indicating their potential as therapeutic agents against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone?

- Methodology :

- Step 1 : Bromination of fluorophenyl ethanone precursors (e.g., 1-(2-fluorophenyl)ethanone) using controlled bromine addition under ice-cooling (5–10°C) to minimize side reactions .

- Step 2 : Coupling with indole derivatives via nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, imidazole/indole substitution can be achieved using DBU or similar bases to facilitate SNAr reactions .

- Step 3 : Cyclization of intermediates to form the 1,4-thiazepane ring. Optimize reaction time and temperature (e.g., reflux in THF or DMF) to enhance ring closure efficiency.

- Characterization : Validate purity via HPLC (>95%) and confirm structure using / NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodology :

- X-ray crystallography : Use SHELXL for small-molecule refinement. Key parameters:

- Data collection : Mo Kα radiation (λ = 0.71073 Å), 100 K cooling.

- Refinement : Apply restraints for disordered fluorophenyl/indole groups. Final R-factor targets: , .

- Validation : Cross-check with PLATON (Spek, 2009) for symmetry, hydrogen bonding, and torsional angles. Address outliers using SQUEEZE for solvent-accessible voids .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodology :

- Receptor binding : Screen against GPCRs (e.g., serotonin or dopamine receptors) via competitive radioligand assays (IC determination) using -labeled ligands .

- Cytotoxicity : MTT assay on HEK-293 or SH-SY5Y cell lines (48–72 hr exposure, 1–100 µM concentration range). Normalize viability to DMSO controls .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered substituents) be resolved during refinement?

- Methodology :

- Disorder modeling : Split fluorophenyl/indole groups into dual occupancy sites using PART instructions in SHELXL. Apply SIMU/DELU restraints to stabilize thermal parameters .

- Validation metrics : Compare Flack parameter (<0.1) and Hirshfeld surface analysis to verify enantiomeric purity. Use R < 0.05 to ensure data quality .

- Example : In a related benzodiazepine derivative, disorder in the thiazepane ring was resolved by constraining bond lengths/angles to DFT-optimized values .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodology :

- ADME prediction : Use SwissADME or Schrödinger QikProp to calculate logP (target: 2–4), topological polar surface area (<90 Å), and CYP450 inhibition profiles .

- Docking studies : AutoDock Vina for binding mode analysis at neurotransmitter receptors (e.g., 5-HT). Validate poses with molecular dynamics (MD) simulations (50 ns, AMBER force field) .

Q. How can reaction byproducts be identified and mitigated during synthesis?

- Methodology :

- LC-MS/MS : Monitor intermediates using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Detect m/z peaks corresponding to brominated byproducts (e.g., di-substituted impurities) .

- Process optimization : Reduce bromine excess (<1.1 eq.) and employ scavengers (e.g., NaSO) to quench residual Br. Pilot DOE studies to map yield vs. temperature/pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.